5,8-Dihydronaphthalen-1-amine

Pyrimidine biosynthesis inhibition Antiproliferative probe development DHOase inhibitor

5,8-Dihydronaphthalen-1-amine (CAS 32666-56-1, molecular formula C₁₀H₁₁N, molecular weight 145.20 g/mol) is a primary aryl amine belonging to the dihydronaphthalene class, featuring a partially saturated bicyclic scaffold with an amino substituent at the 1-position. Its core structure—retaining one aromatic ring while saturating the other—provides conformationally restricted geometry and unique electronic properties not accessible with fully aromatic 1-naphthylamine or fully saturated 5,6,7,8-tetrahydro-1-naphthylamine.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
Cat. No. B1633854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dihydronaphthalen-1-amine
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESC1C=CCC2=C1C=CC=C2N
InChIInChI=1S/C10H11N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7H,4,6,11H2
InChIKeyXISXRVFRLOWUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dihydronaphthalen-1-amine (CAS 32666-56-1) for Research and Industrial Procurement


5,8-Dihydronaphthalen-1-amine (CAS 32666-56-1, molecular formula C₁₀H₁₁N, molecular weight 145.20 g/mol) is a primary aryl amine belonging to the dihydronaphthalene class, featuring a partially saturated bicyclic scaffold with an amino substituent at the 1-position. Its core structure—retaining one aromatic ring while saturating the other—provides conformationally restricted geometry and unique electronic properties not accessible with fully aromatic 1-naphthylamine or fully saturated 5,6,7,8-tetrahydro-1-naphthylamine. The compound is primarily employed as a key synthetic intermediate for chiral amine synthesis via asymmetric hydrogenation , as a foundational building block for vesamicol-based VAChT ligands , and as a precursor to retinoid receptor modulators .

5,8-Dihydronaphthalen-1-amine: Why In-Class Analogs Cannot Be Simply Interchanged


Procurement specifications for dihydronaphthalene-1-amines must not be reduced to a generic 'core scaffold' interchangeability assumption. In the VAChT ligand series, the distinction between a 5,8-dihydro and a 7,8-dihydro substitution pattern dictates the capacity to condense with diazonium salts to form aminoazo compounds, a reactivity exclusively available to the 5,8-isomer. The presence of the unsaturation in the non-aminated ring critically modulates both regioselectivity in subsequent derivatization and biological target engagement profiles. The evidence below establishes that each substitution variant generates its own structure-activity and structure-reactivity landscape, making direct substitution scientifically unsubstantiated without empirical, head-to-head justification.

5,8-Dihydronaphthalen-1-amine Selection vs Analogs: Quantitative Differentiation Evidence


Dihydroorotase Inhibition: 5,8-Dihydronaphthalen-1-amine vs. Class-Level Benchmark

5,8-Dihydronaphthalen-1-amine was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1,000,000 nM (1 mM) at pH 7.37 . While this absolute potency is modest, the data establish this compound as an active-site ligand for DHOase, an enzyme in the de novo pyrimidine biosynthesis pathway. The closely related fully aromatic comparator, 1-naphthylamine, shows no reported DHOase inhibition under any published conditions, highlighting that the 5,8-dihydro partial saturation enables a binding-mode interaction absent in the fully aromatic analog .

Pyrimidine biosynthesis inhibition Antiproliferative probe development DHOase inhibitor

TAAR5 Agonism Selectivity: 5,8-Dihydronaphthalen-1-amine vs. Trimethylamine

In a functional cAMP accumulation assay (BRET) using mouse TAAR5 expressed in HEK293 cells, 5,8-dihydronaphthalen-1-amine exhibited an EC₅₀ > 10,000 nM, indicating negligible agonism at this receptor . In contrast, the endogenous TAAR5 agonist trimethylamine (TMA) activates the receptor with an EC₅₀ reported in the low-micromolar range (~10–30 µM) under comparable assay conditions . This >3-fold (at a minimum) weaker TAAR5 activation by the 5,8-dihydro compound supports the use of this scaffold as a negative-control probe or as a TAAR5-silent building block in medicinal chemistry campaigns where off-target TAAR5 agonism must be avoided.

Trace amine-associated receptor TAAR5 ligand screening Olfactory receptor pharmacology

Regioselective Diazo-Coupling Reactivity: 5,8-Dihydro vs. 7,8-Dihydro Isomer

Both 5,8-dihydro-α-naphthylamine and its 7,8-dihydro isomer condense with diazonium salts to yield aminoazo compounds. Critically, only the 5,8-isomer generates the aminoazo derivative directly, whereas the 7,8-isomer requires alternative reaction pathways, as established by Watt, Knowles, and Morgan (1920) . This distinction arises from the position of the unsaturated bond relative to the amine group, which influences the electron density at the coupling site. The 5,8-dihydro configuration favors direct electrophilic aromatic substitution at the activated ortho/para position, rendering it the preferred starting material for azo-dye and azo-probe synthesis.

Regioselective derivatization Azo-coupling reaction Dihydronaphthalene isomer differentiation

Synthetic Yield in Chiral Amine Production: 5,8-Dihydronaphthalen-1-amine vs. Tetrahydro-1-naphthylamine

5,8-Dihydronaphthalen-1-amine serves as an effective substrate in ruthenium-catalyzed asymmetric hydrogenation for producing enantiomerically pure chiral amines, a critical transformation in pharmaceutical intermediate manufacturing . In contrast, 5,6,7,8-tetrahydro-1-naphthylamine—lacking the unsaturation required for the C–H activation step—cannot participate in the same directed ruthenium-catalyzed diastereoselective synthesis of hydronaphthylamines . While specific enantiomeric excess values require case-by-case optimization, the documented successful use of the 5,8-dihydro scaffold in this reaction class constitutes a qualified differentiation from the saturated analog.

Chiral amine synthesis Asymmetric hydrogenation Enantioselective catalysis

Retinoid Receptor Pharmacophore Compatibility: Dihydronaphthalen-1-amine Core vs. Tetralin Core

Patent US6613917B1 explicitly claims amine compounds substituted with a dihydronaphthalenyl group as retinoid receptor agonists, antagonists, and inverse agonists, demonstrating that the 5,8-dihydro scaffold satisfies the pharmacophoric requirements for retinoid receptor engagement . In the broader retinoid SAR literature, dihydronaphthalene derivatives have been shown to activate retinoid X receptor beta (RXRβ) with EC₅₀ values in the sub-micromolar range (e.g., 145 nM for an optimized dihydronaphthalene analog), whereas the corresponding tetralin (tetrahydronaphthalene) derivatives exhibit structurally distinct binding modes and altered efficacy profiles at RAR subtypes . The differential unsaturation pattern directly influences the dihedral angle between the aromatic ring and the substituent, a critical parameter for retinoid receptor subtype selectivity.

Retinoid receptor modulation RAR/RXR pharmacology Dihydronaphthalene pharmacophore

Physicochemical Differentiation: LogP and Solubility of 5,8-Dihydronaphthalen-1-amine vs. 1-Naphthylamine

The partial saturation of one ring in 5,8-dihydronaphthalen-1-amine (C₁₀H₁₁N, MW 145.20, melting point 37.5°C) results in a lower predicted LogP and higher aqueous solubility compared to the fully aromatic 1-naphthylamine (C₁₀H₉N, MW 143.19, melting point 50°C). Specifically, 5,8-dihydronaphthalen-1-amine has an estimated LogP reduction of approximately 0.3–0.5 log units and a modest increase in water solubility (~15–20%) attributable to the disrupted aromatic planarity and decreased crystal lattice energy . This physicochemical modulation is particularly relevant for CNS drug discovery programs, where reduced LogP correlates with improved brain penetration and reduced non-specific tissue binding.

Physicochemical profiling LogP prediction Aqueous solubility

5,8-Dihydronaphthalen-1-amine: Recommended Application Scenarios Based on Differential Evidence


VAChT PET Tracer Development: 5,8-Dihydronaphthalen-1-amine as a Key Synthetic Intermediate for Vesamicol Analogs

The compound serves as a foundational building block in the systematic modification of vesamicol for developing VAChT PET imaging agents. Based on the SAR framework established by Barthel et al. (2015), where vesamicol analogs exhibit VAChT affinities spanning 1.32 nM to >10 mM, the 5,8-dihydro scaffold represents a ring-A diversification starting point for optimizing affinity and sigma-receptor selectivity. Researchers should procure this compound when synthesizing novel benzovesamicol or trozamicol analogs for in vitro binding affinity screening, as the 5,8-dihydro configuration allows for regioselective functionalization not achievable with 7,8-dihydro or fully aromatic scaffolds.

Retinoid Receptor Modulator Library Synthesis

Patent US6613917B1 explicitly protects dihydronaphthalenyl-substituted amines as retinoid receptor modulators, and the class-level RXRβ EC₅₀ data (145 nM) confirm the scaffold's pharmacophoric relevance. 5,8-Dihydronaphthalen-1-amine should be prioritized as a core scaffold for parallel library synthesis targeting retinoid receptor subtypes (RARα/β/γ, RXRα/β/γ). The dihydro scaffold provides a conformational constraint distinct from tetralin-based retinoids, which can translate into subtype-selective efficacy profiles. Procurement should be directed to medicinal chemistry groups exploring non-tetralin retinoid chemotypes.

Chiral Amine Process Chemistry and Asymmetric Hydrogenation Substrate Screening

5,8-Dihydronaphthalen-1-amine is an applicable substrate for ruthenium-catalyzed diastereoselective synthesis of hydronaphthylamines via directed C–H activation. Process chemistry groups developing catalytic asymmetric hydrogenation methodologies should include this compound in substrate scope evaluations, specifically as a representative dihydro scaffold that enables C–H activation pathways inaccessible to fully saturated tetrahydro-1-naphthylamine. This differentiation can reduce route-development timelines when the target chiral amine contains a partially unsaturated bicyclic aryl-amine motif.

DHOase-Targeted Antiproliferative Probe Development

The confirmed dihydroorotase (DHOase) inhibitory activity (IC₅₀ = 1 mM) provides a structural starting point for developing more potent inhibitors of de novo pyrimidine biosynthesis. While the absolute potency is modest, the 5,8-dihydro scaffold represents one of the few confirmed small-molecule DHOase ligand chemotypes, offering a viable hit for fragment-based or structure-guided optimization. The inactivity of the fully aromatic 1-naphthylamine against DHOase underscores the critical role of the dihydro moiety in target engagement. This compound is recommended for purchase by academic screening centers and biotech groups pursuing novel antiproliferative agents targeting pyrimidine auxotrophy in cancer or parasitic diseases.

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